Lsd1/2-IN-4

Description

Overview of Histone Methylation and Demethylation in Gene Expression Control

Among the various histone modifications, methylation of lysine (B10760008) residues is a pivotal and functionally diverse epigenetic mark. frontiersin.org Unlike acetylation, which is generally associated with transcriptional activation, histone methylation can signal for either gene activation or repression depending on which specific lysine residue is modified and the degree of methylation (mono-, di-, or tri-methylation). frontiersin.orgmdpi.com For instance, methylation on histone H3 at lysine 4 (H3K4) is typically a mark of active transcription, whereas methylation at H3K9 and H3K27 is linked to gene silencing. mdpi.comresearchgate.net

The landscape of chromatin is not static; it is a dynamic environment where modifications are constantly being added, removed, and interpreted to control gene expression. southwales.ac.ukmdpi.com This dynamic interplay allows cells to respond to developmental cues and external signals by altering transcriptional programs. southwales.ac.uknih.gov The transition between transcriptionally permissive (euchromatin) and repressive (heterochromatin) states is governed by the balanced activity of various enzymes that modify chromatin. frontiersin.orgnih.gov These processes are complex and occur across multiple timescales, from rapid, transient interactions to stable, long-term changes that define cellular identity. southwales.ac.uknih.gov

The methylation state of histones is controlled by the opposing actions of two key enzyme families: histone lysine methyltransferases (KMTs), which add methyl groups, and histone lysine demethylases (KDMs), which remove them. mdpi.comencyclopedia.pub KMTs are often referred to as "writers" of the epigenetic code, while KDMs are the "erasers." encyclopedia.pub This enzymatic balance is crucial for maintaining the appropriate epigenetic landscape and ensuring precise gene regulation. mdpi.comcambridge.org The discovery that histone methylation is a reversible process, established with the identification of the first KDM, highlighted the dynamic nature of epigenetic control. cambridge.orgmdpi.com Aberrant activity of these enzymes is linked to various diseases, underscoring their importance in normal cellular function. mdpi.comcambridge.org

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, proving that histone lysine methylation is a reversible and dynamic modification. mdpi.comfrontiersin.org It is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in numerous cellular processes, including differentiation, hematopoiesis, and embryonic development, by regulating gene expression. frontiersin.orgnih.govwikipedia.org The chemical compound Lsd1/2-IN-4 is a derivative of p-chlorophenylamine (PCPA) designed as an inhibitor of LSD1 and its homolog, LSD2. medchemexpress.com It serves as a valuable research tool for studying the biological functions of these enzymes. medchemexpress.com

LSD1 is a protein composed of 852 amino acids organized into three primary domains: mdpi.com

SWIRM domain: Located at the N-terminus, this domain consists of six α-helices and is important for protein stability and interactions with chromatin. mdpi.commdpi.com

Tower domain: This domain extends from the catalytic core and is crucial for protein-protein interactions, particularly with the CoREST (Corepressor for RE1-Silencing Transcription factor) complex. mdpi.comnih.gov This interaction is vital for LSD1's ability to act on nucleosomal substrates. nih.govpnas.org

Amine Oxidase-Like (AOL) domain: The C-terminal AOL domain is the catalytic heart of the enzyme. mdpi.com It is further divided into a substrate-binding region and a binding pocket for the essential FAD cofactor, which LSD1 uses to catalyze the demethylation reaction through an oxidative process. mdpi.comfrontiersin.org

The inhibitor this compound is believed to exert its effect by interacting with the catalytic AOL domain, thereby blocking the demethylase activity of the enzyme. medchemexpress.comsigmaaldrich.com

The function of LSD1 as a transcriptional repressor or activator is context-dependent and is largely determined by its substrate and the protein complex it is associated with. frontiersin.orgresearchgate.net Due to its FAD-dependent mechanism, which requires a protonated nitrogen atom, LSD1 can only demethylate mono- and dimethylated lysines; it cannot act on trimethylated lysines. frontiersin.orgcusabio.com The inhibitory activity of this compound has been quantified, showing a strong preference for LSD1 over LSD2, with Ki values of 0.11 µM and 130 µM, respectively. medchemexpress.com

LSD1's primary histone substrates are mono- and dimethylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2). nih.govcusabio.com

Demethylation of H3K4me1/2: Methylation at H3K4 is an activating mark associated with transcriptionally active genes. mdpi.com When LSD1 is part of a corepressor complex, such as with CoREST, it removes these activating methyl marks, leading to transcriptional repression. researchgate.netcusabio.com

Demethylation of H3K9me1/2: Methylation at H3K9 is a repressive mark. frontiersin.org In the context of certain transcription factors like the androgen or estrogen receptors, LSD1 can switch its function to become a transcriptional co-activator by demethylating H3K9me1/2, thereby removing the repressive signal and activating gene expression. researchgate.netcusabio.com

By preventing these reactions, an inhibitor like this compound can be used to study the downstream effects of maintaining these specific histone methylation states.

Data Tables

Table 1: Properties of the LSD1 Inhibitor this compound

| Property | Value | Reference |

|---|---|---|

| Target(s) | LSD1, LSD2 | medchemexpress.com |

| Inhibitory Constant (Ki) for LSD1 | 0.11 µM | medchemexpress.com |

| Inhibitory Constant (Ki) for LSD2 | 130 µM | medchemexpress.com |

| Chemical Basis | PCPA derivative | medchemexpress.com |

Table 2: Substrate Specificity of Lysine-Specific Demethylase 1 (LSD1)

| Substrate | Methylation State | Biological Outcome of Demethylation | Associated Complex | Reference |

|---|---|---|---|---|

| Histone H3 Lysine 4 (H3K4) | me1/me2 | Transcriptional Repression | CoREST, NuRD | researchgate.netcusabio.com |

| Histone H3 Lysine 9 (H3K9) | me1/me2 | Transcriptional Activation | Androgen/Estrogen Receptors | researchgate.netcusabio.com |

Substrate Specificity of LSD1

Non-Histone Protein Substrates

Beyond its canonical role in demethylating histones, LSD1 also targets a variety of non-histone proteins, significantly expanding its functional influence within the cell. nih.gov This activity modulates the stability and function of several key proteins involved in cancer and other cellular processes. nih.govoaepublish.com

Key non-histone substrates of LSD1 include:

p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. researchgate.netjst.go.jp LSD1 can demethylate p53 at lysine 370, which inhibits the binding of the coactivator 53BP1 and consequently represses p53's transcriptional activity and pro-apoptotic functions. mdpi.comresearchgate.net

DNMT1: DNA methyltransferase 1 (DNMT1) is essential for maintaining DNA methylation patterns. LSD1-mediated demethylation can regulate the stability of DNMT1, thereby influencing global DNA methylation. nih.govoaepublish.com

E2F1: The transcription factor E2F1 is a key regulator of cell cycle progression. LSD1 can stabilize E2F1 by demethylating it, thus promoting cell proliferation. nih.govoaepublish.com

HIF-1α: Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a significant role in angiogenesis and cancer metabolism. oaepublish.comjst.go.jp LSD1 can demethylate and stabilize HIF-1α, enhancing its transcriptional activity. mdpi.comnih.gov

The demethylation of these non-histone substrates by LSD1 highlights its multifaceted role in cellular regulation, extending beyond chromatin to directly impact the function of crucial signaling proteins. thno.org

Association with Transcriptional Corepressor Complexes

LSD1 primarily functions as a transcriptional repressor by associating with large multiprotein corepressor complexes. thno.orgoup.com These interactions are essential for LSD1 to recognize and demethylate its histone substrates within the context of chromatin. pnas.org

Two of the most well-characterized LSD1-containing complexes are:

CoREST Complex: LSD1 forms a stable complex with the RE1-Silencing Transcription factor (REST) corepressor 1 (CoREST). thno.orgmdpi.com This complex, which also includes histone deacetylases (HDACs) like HDAC1 and HDAC2, is recruited to specific gene promoters to mediate transcriptional repression. eneuro.org The CoREST scaffold is crucial for the demethylase activity of LSD1 on nucleosomal substrates. pnas.orgresearchgate.net The activities of LSD1 and HDAC1 within the CoREST complex are closely coupled, allowing for a coordinated removal of both activating methyl and acetyl marks from histones. researchgate.net

NuRD Complex: LSD1 is also an integral component of the Nucleosome Remodeling and Deacetylase (NuRD) complex. plos.orgbjmu.edu.cn This complex combines the histone demethylase activity of LSD1 with the ATP-dependent chromatin remodeling and histone deacetylation activities of other subunits. plos.orgbjmu.edu.cn The association with the NuRD complex expands LSD1's repressive capabilities, and this interaction has been implicated in regulating cellular processes like epithelial-to-mesenchymal transition (EMT) and metastasis in breast cancer. bjmu.edu.cnfrontiersin.org

Through its association with these powerful corepressor complexes, LSD1 plays a central role in establishing and maintaining repressive chromatin environments, leading to the silencing of target genes. oup.complos.org

Lysine-Specific Demethylase 2 (LSD2/KDM1B/AOF1)

Lysine-specific demethylase 2 (LSD2), also known as KDM1B or AOF1, is the only known homolog of LSD1 in humans. mdpi.comnih.gov While they share the flavin adenine dinucleotide (FAD)-dependent amine oxidase domain responsible for demethylation, there are significant structural and functional distinctions between them. mdpi.comnih.gov

Distinguishing Features and Substrate Preferences from LSD1

Despite both enzymes targeting mono- and di-methylated H3K4 (H3K4me1/2), their substrate preferences and regulatory mechanisms differ. nih.govoncotarget.com

Structural and Functional Differences:

| Feature | LSD1 (KDM1A) | LSD2 (KDM1B) |

| N-terminal Domain | Unstructured | Contains a CW-type zinc-finger domain. nih.gov |

| CoREST Complex Interaction | Forms a stable complex via its Tower domain. mdpi.comresearchopenworld.com | Lacks the Tower domain and does not form a stable complex with CoREST. researchopenworld.com |

| Substrate Context | Requires the CoREST complex for efficient demethylation of nucleosomes. pnas.org | Can demethylate nucleosomal substrates on its own. nih.govaging-us.com |

| Primary Substrates | H3K4me1/2, H3K9me1/2, and various non-histone proteins (e.g., p53, DNMT1). mdpi.commdpi.com | Primarily H3K4me1/2; specificity towards non-histone substrates is not well-established. mdpi.comnih.gov |

| Genomic Localization | Mainly found at promoter regions of genes. oncotarget.comnih.gov | Predominantly associates with the coding regions (gene bodies) of actively transcribed genes. nih.govmdpi.com |

LSD2's unique N-terminal zinc finger and its inability to bind CoREST contribute to its distinct roles in gene regulation compared to LSD1. nih.govresearchopenworld.com While LSD1 often acts as a corepressor at promoters, LSD2's localization to gene bodies suggests a different function. nih.govnih.gov

Involvement in Transcriptional Elongation

Unlike LSD1, which is primarily associated with transcriptional repression at promoters, LSD2 is implicated in the process of active gene transcription, specifically during the elongation phase. mdpi.comnih.gov Studies have shown that LSD2 is found within the coding regions of actively transcribed genes. nih.govnih.gov It forms complexes with factors involved in transcriptional elongation, such as RNA polymerase II (Pol II) and the positive transcription elongation factor b (P-TEFb). nih.govnih.gov

By demethylating H3K4me2 within these transcribed regions, LSD2 is thought to help maintain a chromatin environment that is conducive to the passage of the elongating RNA polymerase complex. nih.gov This suggests that LSD2 plays a role in ensuring the fidelity and efficiency of transcription after it has been initiated. mdpi.com

Rationale for Targeting LSD1 and LSD2 in Research

The distinct and sometimes overlapping roles of LSD1 and LSD2 in critical cellular processes, coupled with their dysregulation in various diseases, make them compelling targets for therapeutic research, particularly in oncology. nih.govdiva-portal.org

Role in Cancer: LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer, prostate cancer, and breast cancer. mdpi.comfrontiersin.orgoncotarget.com Its high expression often correlates with poor prognosis, as it contributes to cancer cell proliferation, blocks differentiation, and promotes metastasis. mdpi.comnews-medical.net LSD2 has also been implicated in cancers like breast and colorectal cancer, where it can promote proliferation. aging-us.comnih.govoncotarget.com

Therapeutic Potential: The enzymatic activity of these demethylases presents a clear target for small molecule inhibitors. Pharmacological inhibition of LSD1 has been shown to reactivate silenced tumor suppressor genes, induce differentiation in cancer cells (e.g., in AML), and suppress tumor growth in various preclinical models. nih.govresearchgate.net The development of inhibitors that can distinguish between LSD1 and LSD2, or target both, offers a versatile approach to modulating epigenetic states in disease. nih.govpreprints.org

Expanding Therapeutic Strategies: Beyond direct anticancer effects, targeting LSD1 has shown potential in overcoming drug resistance and enhancing the efficacy of other treatments, including immunotherapy. frontiersin.orgfrontiersin.org By modulating the tumor microenvironment and immune cell function, LSD1 inhibitors may synergize with immune checkpoint blockades. thno.orgnih.gov

The structural similarities and differences between LSD1 and LSD2 present both a challenge and an opportunity for drug discovery, driving the development of specific and dual inhibitors to probe their functions and exploit their therapeutic potential. nih.govdiva-portal.org

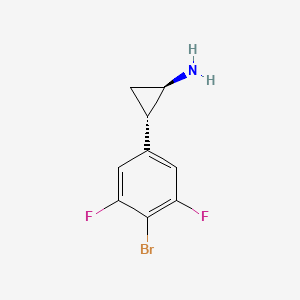

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrF2N |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

(1R,2S)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |

InChI Key |

VEESSMHTAMEHGS-YLWLKBPMSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |

Origin of Product |

United States |

Lsd1/2 in 4: a Dual Inhibitor of Lsd1 and Lsd2

Discovery and Characterization as a PCPA Derivative

Lsd1/2-IN-4 is a synthetic small molecule that has been identified as an inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Lysine-Specific Demethylase 2 (LSD2). medchemexpress.com It belongs to a class of compounds derived from trans-2-phenylcyclopropylamine (PCPA), a known inhibitor of monoamine oxidases (MAOs). acs.orgacs.org The development of PCPA derivatives has been a significant area of research aimed at creating more potent and selective inhibitors of LSD1. acs.orgfrontiersin.org

The core structure of PCPA has served as a scaffold for the design of numerous inhibitors that covalently bind to the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of LSD1, leading to its inactivation. acs.orgacs.org Researchers have systematically modified the phenyl ring, cyclopropyl (B3062369) ring, and amine group of the original PCPA molecule to enhance its inhibitory activity and selectivity for LSD1 over other related enzymes. acs.org This has led to the discovery of various derivatives with improved properties. While many PCPA-based inhibitors are designed to be selective for LSD1, this compound is notable for its dual inhibitory action against both LSD1 and its homolog LSD2. medchemexpress.comacs.orgnih.gov

Comparative Inhibition Profile of this compound Against LSD1 and LSD2

The inhibitory activity of this compound has been characterized through enzymatic assays, revealing its potency against both LSD1 and LSD2, albeit with a preference for LSD1.

Enzymatic Inhibition Kinetics (K_i_ Values)

The inhibitory potency of this compound is quantified by its inhibition constant (K_i_), which represents the concentration of the inhibitor required to produce half-maximum inhibition. This compound demonstrates strong inhibitory activity against LSD1 with a K_i_ value of 0.11 μM. medchemexpress.com Its inhibitory effect on LSD2 is less pronounced, with a K_i_ value of 130 μM. medchemexpress.com This significant difference in K_i_ values indicates a much higher affinity of this compound for LSD1 compared to LSD2.

Table 1: Enzymatic Inhibition of this compound

| Enzyme | K_i_ (μM) |

|---|---|

| LSD1 | 0.11 medchemexpress.com |

Selectivity Spectrum Against Related Amine Oxidases (e.g., MAO-A, MAO-B)

Due to the structural homology between LSD1 and other FAD-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), it is crucial to assess the selectivity of LSD1 inhibitors. acs.orgrsc.org Many PCPA derivatives have been evaluated for their activity against these related enzymes to determine their selectivity profile. rsc.orgacs.orgplos.org

Research on various PCPA analogs has shown that it is possible to achieve high selectivity for LSD1 over MAO-A and MAO-B. rsc.orgplos.org For instance, some derivatives exhibit over 600-fold selectivity against MAO-A. rsc.org The development of selective inhibitors is a key objective in drug discovery to minimize off-target effects. While specific IC50 or K_i_ values for this compound against MAO-A and MAO-B are not detailed in the provided search results, the general class of PCPA derivatives has been extensively studied for this purpose, with many compounds demonstrating weak inhibition against MAO-A and MAO-B. nih.govrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lysine-Specific Demethylase 1 (LSD1) |

| Lysine-Specific Demethylase 2 (LSD2) |

| trans-2-phenylcyclopropylamine (PCPA) |

| Monoamine Oxidase A (MAO-A) |

Molecular and Biochemical Mechanisms of Lsd1/2 in 4 Action

Interaction with Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor

The catalytic activity of LSD1 is critically dependent on its FAD cofactor, which facilitates the oxidative demethylation of histone lysine (B10760008) residues. nih.govnih.gov Lsd1/2-IN-4, like other PCPA-based inhibitors, targets this very component to exert its inhibitory effect. acs.org

The primary mechanism of action for this compound involves the formation of a stable, covalent bond with the FAD cofactor located deep within the enzyme's active site. acs.orgnih.govresearchgate.net This process is characteristic of mechanism-based inactivators, where the inhibitor is processed by the enzyme's catalytic cycle, leading to the generation of a reactive intermediate that permanently bonds to the enzyme. nih.govnih.gov The cyclopropylamine (B47189) moiety of the inhibitor is oxidized by the FAD cofactor, which opens the cyclopropyl (B3062369) ring and enables the formation of a covalent adduct with the flavin system. researchgate.net This irreversible binding effectively creates a permanent inhibitor-FAD complex. researchgate.netnih.gov

The covalent modification of the FAD cofactor renders it incapable of participating in the redox reactions required for demethylation. nih.gov By arresting the FAD-dependent oxidative demethylation process, this compound irreversibly inactivates the LSD1 enzyme. acs.org This time-dependent inactivation is a hallmark of this class of inhibitors, distinguishing them from reversible inhibitors that bind and dissociate from the enzyme. nih.govnih.gov The formation of the covalent adduct effectively suppresses the demethylase activity of LSD1, preventing it from removing methyl groups from its histone substrates. researchgate.net

Structural Basis of this compound-Enzyme Complex Formation

The high potency and selectivity of this compound are dictated by its specific interactions within the large, negatively charged substrate-binding cavity of the LSD1 enzyme. nih.govnih.gov

Structure-activity relationship (SAR) studies on PCPA derivatives have elucidated the roles of specific chemical groups in determining inhibitory potency and selectivity. acs.orgnih.gov this compound is a 4-bromo-2,5-difluoro-PCPA derivative. medchemexpress.com Research on related compounds shows that substitutions on the phenyl ring significantly influence activity. acs.org

The bromine and fluorine atoms on the phenyl ring of this compound are critical for its high affinity and potency against LSD1. acs.org These halogen substituents can engage in favorable hydrophobic and electrostatic interactions within the active site, enhancing the binding affinity of the molecule before the covalent reaction occurs. nih.gov The specific positioning of these groups on the phenyl ring is crucial for optimizing these interactions and achieving high inhibitory constants (Ki). medchemexpress.comacs.org

| Compound | LSD1 Ki (μM) | LSD2 Ki (μM) | Reference |

|---|---|---|---|

| This compound | 0.11 | 130 | medchemexpress.com |

| cis-4-Br-2,5-F2-PCPA (S1024) | 0.094 | 8.4 | acs.org |

Modulation of Demethylase Activity on Histone Substrates

The ultimate biochemical consequence of LSD1 inactivation by this compound is the alteration of methylation patterns on its key substrates, primarily histone H3. LSD1 is known to specifically demethylate mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active gene transcription. nih.govnih.govnih.gov It can also demethylate H3K9me1/2 in different contexts, which is a repressive mark. nih.govplos.org

Effect on H3K4 Demethylation Levels in Cellular Contexts

LSD1 is a well-established demethylase of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), modifications generally associated with active gene transcription. The enzymatic action of LSD1 removes these marks, leading to transcriptional repression. The inhibition of LSD1 by small molecules is therefore expected to result in an accumulation of H3K4me1/2 levels at target gene loci.

While specific studies detailing the direct effects of this compound on global or locus-specific H3K4me2 levels in cellular models are not extensively available in peer-reviewed literature, the mechanism of action for this class of inhibitors is well-understood. For instance, other potent LSD1 inhibitors have been shown to cause a significant increase in H3K4me2 levels. medchemexpress.com Based on its potent enzymatic inhibition of LSD1, this compound is projected to increase the cellular abundance of H3K4me1 and H3K4me2, thereby reversing the repressive function of LSD1 at specific gene promoters and enhancers.

Effect on H3K9 Demethylation Levels in Cellular Contexts

In addition to its role in H3K4 demethylation, LSD1 can also demethylate H3K9me1/2, marks typically associated with transcriptional repression. When complexed with certain partners, such as the androgen receptor, LSD1's activity on H3K9 contributes to gene activation. Consequently, inhibition of LSD1 can lead to an increase in H3K9me1/2 levels, potentially suppressing the expression of genes regulated by this mechanism.

Direct experimental evidence illustrating the impact of this compound on H3K9 methylation in cellular contexts remains to be published. However, studies with other dual EGFR/LSD1 inhibitors have demonstrated an induced accumulation of H3K9me2. medchemexpress.com This suggests that this compound, by inhibiting LSD1's enzymatic function, would likely lead to an increase in H3K9me1/2 at specific genomic locations where LSD1 is active as a coactivator, thereby modulating gene expression programs.

Influence on Non-Histone Substrate Demethylation

The functional scope of LSD1 extends beyond histones to include a variety of non-histone proteins, thereby regulating their stability and activity. Key non-histone substrates of LSD1 include the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and the transcription factor E2F1. By demethylating these proteins, LSD1 can alter critical cellular processes such as cell cycle progression, DNA methylation, and apoptosis.

Currently, there is a lack of published research specifically investigating the effect of this compound on the demethylation of these or other non-histone substrates. The potent inhibitory action of this compound against LSD1 suggests that it would block the demethylation of these non-histone targets. Such inhibition would be expected to restore or enhance the activity of proteins like p53, potentially contributing to the anti-cancer properties observed with this class of inhibitors. Further research is required to characterize the specific non-histone effects of this compound.

Impact on LSD1/Scaffolding Protein Interactions (e.g., SNAG-domain proteins like GFI1, INSM1)

Beyond its catalytic activity, LSD1 serves as a critical scaffolding protein within larger transcriptional repressor complexes, such as the CoREST complex. A key interaction for this scaffolding function involves the binding of proteins containing a SNAG (Snail/Gfi1) domain to the active site of LSD1. This interaction is crucial for recruiting the LSD1 complex to specific gene targets to mediate transcriptional repression. Important SNAG-domain proteins include the hematopoietic transcription factor GFI1 (Growth Factor Independent 1) and the neuroendocrine transcription factor INSM1 (Insulinoma-associated 1).

A significant mechanism of action for many LSD1 inhibitors is the disruption of this LSD1-SNAG domain interaction. nih.gov This allosteric effect can occur independently of, or in concert with, direct enzymatic inhibition. By blocking this protein-protein interaction, inhibitors can evict the LSD1/CoREST complex from chromatin, leading to the derepression of target genes. While direct evidence for this compound disrupting the LSD1-GFI1 or LSD1-INSM1 interaction has not been specifically reported, it is a plausible mechanism of action given its structural class and potent inhibition of LSD1. This disruption represents a critical non-catalytic function that could be targeted by this compound.

Cellular and Molecular Effects in Preclinical Models

Regulation of Cell Proliferation and Viability

Lsd1/2-IN-4, as an inhibitor of Lysine-specific demethylase 1 (LSD1) and Lysine-specific demethylase 2 (LSD2), is implicated in the fundamental cellular processes of proliferation and viability. medchemexpress.com The overarching role of LSD1 in these processes is underscored by its frequent overexpression in various cancers, where it contributes to increased proliferation and the blockage of differentiation. frontiersin.org Inhibition of LSD1 has been shown to suppress cell proliferation in numerous cancer cell lines. spandidos-publications.complos.org

Inhibition of LSD1 has been demonstrated to impact cell cycle progression. Studies have shown that silencing the LSD1 gene can lead to cell cycle arrest. researchgate.net For instance, in prostate cancer cell lines, knockdown of LSD1 induced cell cycle arrest at the G0/G1 phase. researchgate.net Similarly, in ovarian cancer cells, knockdown of LSD1 resulted in G1 phase cell-cycle arrest. spandidos-publications.com This arrest is often associated with changes in the expression of key cell cycle regulatory proteins. For example, LSD1 knockdown can lead to a decrease in cyclin D1 and CDK2 expression, alongside an increase in p21Cip1 mRNA levels. spandidos-publications.com In some instances, LSD1 deficiency has been linked to a partial cell cycle arrest in the G2/M phase. plos.org

The inhibition of LSD1 is frequently associated with the induction of apoptosis, or programmed cell death, in cancer cells. Silencing of the LSD1 gene has been shown to induce apoptosis in JeKo-1 and MOLT-4 cells. spandidos-publications.com This process is often mediated through the mitochondria and is caspase-dependent. spandidos-publications.com The molecular mechanisms underlying LSD1 inhibition-induced apoptosis involve the modulation of key apoptotic proteins. For example, siRNA-mediated silencing of LSD1 has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc, while potentially affecting pro-caspase-3 levels. spandidos-publications.com Furthermore, in myelodysplastic syndrome cells, the LSD1 inhibitor 4SC-202 was found to induce apoptosis by up-regulating BAX and cleaved caspase-3/9, and down-regulating BCL-2. ashpublications.org In some contexts, the induction of apoptosis by LSD1 inhibitors is dependent on the p53 status of the cells. tandfonline.com

Colony formation assays, which assess the ability of single cells to proliferate and form colonies, have been utilized to evaluate the impact of LSD1 inhibition on the clonogenic potential of cancer cells. Upregulation of LSD1 has been shown to increase the number of colonies, while its inhibition leads to a reduction. nih.gov For instance, in papillary thyroid carcinoma K1 cells, downregulation of LSD1 significantly reduced their ability to form colonies in soft agar. spandidos-publications.com Similarly, knockdown of LSD1 in colorectal cancer stem cells inhibited colony formation. bjournal.org These findings suggest that LSD1 plays a crucial role in maintaining the self-renewal and proliferative capacity of cancer cells. researchgate.net

Induction of Cell Differentiation

LSD1 is a critical regulator of cellular differentiation, particularly in the hematopoietic and epithelial lineages. nih.govnih.gov Its inhibition can lift the repressive epigenetic marks on key differentiation-promoting genes, thereby inducing cells to differentiate. nih.govfrontiersin.org

LSD1 plays a pivotal role in hematopoiesis, the process of blood cell formation. It is essential for the proper differentiation of hematopoietic stem cells into various blood cell lineages. nih.govelifesciences.org Inhibition of LSD1 has been shown to promote the differentiation of leukemic cells. haematologica.org

Specifically in myeloid differentiation, LSD1 inhibition can induce the expression of myeloid-lineage markers such as CD11b and CD86. frontiersin.orgresearchgate.net This suggests that LSD1 normally acts to suppress myeloid differentiation programs. researchgate.net In acute myeloid leukemia (AML) cells, treatment with an LSD1 inhibitor can trigger an upregulation of myeloid lineage gene signatures. frontiersin.org

Regarding erythroid differentiation, the role of LSD1 is complex. While it is involved in repressing certain genes during erythroid development, its inhibition can also block terminal erythroid differentiation. pnas.orgresearchgate.net For instance, knockdown of LSD1 in murine erythroleukemia (MEL) cells was found to inhibit erythroid differentiation. pnas.org This is partly because LSD1 is required to repress myeloid cell fate in adult erythroid progenitors, and its inactivation can lead to a conversion of hematopoietic potential from an erythroid to a myeloid fate. ashpublications.org

In epithelial tissues, LSD1 acts as a repressor of master transcription factors that promote differentiation. nih.govnih.gov By inhibiting LSD1, these pro-differentiation genes are derepressed, leading to premature epidermal differentiation. nih.govresearchgate.net This effect has been observed in both normal epidermal progenitors and in models of squamous cell carcinoma. nih.gov Pharmacological inhibition of LSD1 leads to significant increases in the activating histone marks H3K4me1 and H3K4me2 at the regulatory regions of these differentiation-promoting genes, thereby increasing their transcription. nih.govnih.gov

Interactive Data Tables

Table 1: Effects of LSD1 Inhibition on Cell Cycle Progression

| Cell Line | Treatment | Effect | Key Molecular Changes |

|---|---|---|---|

| Prostate Cancer Cells | LSD1 Knockdown | G0/G1 Arrest | - |

| Ovarian Cancer Cells | LSD1 Knockdown | G1 Arrest | ↓ Cyclin D1, ↓ CDK2, ↑ p21Cip1 |

Table 2: Effects of LSD1 Inhibition on Apoptosis

| Cell Line/Model | Treatment | Effect | Key Molecular Changes |

|---|---|---|---|

| JeKo-1, MOLT-4 | LSD1 siRNA | Apoptosis Induction | ↓ Bcl-2, ↓ c-Myc |

| Myelodysplastic Syndrome | 4SC-202 | Apoptosis Induction | ↑ BAX, ↑ Cleaved Caspase-3/9, ↓ BCL-2 |

Table 3: Effects of LSD1 Inhibition on Colony Formation

| Cell Line | Treatment | Effect |

|---|---|---|

| Gastric Cancer Cells | LSD1 Inhibition | Reduced Colony Formation |

| Papillary Thyroid Carcinoma K1 | LSD1 Downregulation | Reduced Colony Formation |

Table 4: Effects of LSD1 Inhibition on Hematopoietic Differentiation

| Cell Type | Treatment | Effect | Key Molecular Changes |

|---|---|---|---|

| Acute Myeloid Leukemia | LSD1 Inhibition | Myeloid Differentiation | ↑ CD11b, ↑ CD86 |

| Murine Erythroleukemia | LSD1 Knockdown | Inhibited Erythroid Differentiation | - |

Table 5: Effects of LSD1 Inhibition on Epithelial Differentiation

| Cell Type | Treatment | Effect | Key Molecular Changes |

|---|---|---|---|

| Epidermal Progenitors | LSD1 Inhibition | Premature Differentiation | ↑ H3K4me1/me2 at differentiation gene loci |

Specific Differentiation Markers (e.g., CD11b, CD86, GFI1b)

The inhibition of Lysine-specific demethylase 1 (LSD1) has been shown to induce myeloid differentiation in preclinical models of acute myeloid leukemia (AML). This is often evidenced by the upregulation of specific cell surface and intracellular markers. Treatment with LSD1 inhibitors leads to an increase in the expression of the myelo-monocytic marker CD11b and the granulocyte/macrophage marker CD86. nih.govbiorxiv.orgfrontiersin.org This induction of differentiation markers is a key indicator of the anti-leukemic activity of LSD1 inhibition. nih.gov

The transcription factor GFI1b (Growth factor independent 1B) is also a crucial marker modulated by LSD1 inhibition. LSD1 and GFI1b form a complex that represses the GFI1b promoter. nih.gov Consequently, inhibition or knockdown of LSD1 disrupts this complex, leading to an increase in GFI1B expression. nih.govfrontiersin.org While some level of differentiation and GFI1b upregulation can occur even with an enzymatically inactive form of LSD1, the disruption of the LSD1-GFI1 interaction by inhibitors is critical for the full differentiative effect. nih.gov In some contexts, forced expression of Gfi1b itself can induce erythroid differentiation in leukemic cell lines. frontiersin.org

Studies using dual LSD1/HDAC6 inhibitors have also demonstrated a strong and sustained upregulation of differentiation markers, including CD11b, CD86, and GFI1b. plos.org The modulation of these markers confirms the on-target effect of LSD1 inhibition and its role in promoting myeloid differentiation. frontiersin.orgplos.org

Table 1: Modulation of Specific Differentiation Markers by this compound and other LSD1 Inhibitors

| Marker | Effect of LSD1 Inhibition | Cell/Model Type | Reference |

|---|---|---|---|

| CD11b | Upregulated | AML cells (OCI-AML3, OCI-AML5, THP-1, NB4), MLL-AF9 AML | nih.govbiorxiv.orgfrontiersin.orgplos.orgacs.org |

| CD86 | Upregulated | AML cells (OCI-AML5, THP-1) | nih.govbiorxiv.orgfrontiersin.orgplos.org |

| GFI1b | Upregulated | Leukemic models | nih.govfrontiersin.orgplos.org |

Modulation of Cell Migration and Invasion

LSD1 has been implicated in promoting cell migration and invasion in various cancer types, including gastric, non-small cell lung, and bladder cancers. spandidos-publications.complos.orgdovepress.com Overexpression of LSD1 often correlates with increased metastatic potential. spandidos-publications.complos.orgoncotarget.com Consequently, inhibition of LSD1 is being investigated as a strategy to impede these processes.

Pharmacological inhibition or knockdown of LSD1 has been shown to suppress the migration and invasion of cancer cells. plos.orgdovepress.comfrontiersin.org For instance, in non-small cell lung cancer cells, interrupting LSD1 function with inhibitors or siRNA suppressed both migration and invasion. plos.org Similarly, in gastric cancer, LSD1 was found to promote cell migration and invasion. dovepress.com In bladder cancer models, both knockdown and pharmacological inhibition of LSD1 significantly reduced cell migration and invasion. frontiersin.org However, in the context of luminal breast cancer, inhibition of LSD1 was paradoxically shown to increase invasion and migration, suggesting a context-dependent role for LSD1 in metastasis. nih.gov

Table 2: Effect of LSD1 Inhibition on Cell Migration and Invasion

| Cancer Type | Effect of LSD1 Inhibition | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Suppression | Reduced migration and invasion upon siRNA or inhibitor treatment. | plos.org |

| Gastric Cancer | Suppression | LSD1 promotes migration and invasion. | dovepress.com |

| Bladder Cancer | Suppression | Knockdown or pharmacological inhibition reduced migration and invasion. | frontiersin.org |

| Luminal Breast Cancer | Increase | Genetic and pharmacological inhibition increased invasion and migration. | nih.gov |

Epithelial-Mesenchymal Transition (EMT) Reversal

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is crucial for cancer progression, conferring migratory and invasive properties to cancer cells. LSD1 plays a significant role in this process by repressing epithelial genes and activating mesenchymal genes. nih.govoaepublish.com It often interacts with transcription factors like Snail to silence the expression of epithelial markers such as E-cadherin. nih.gov

Inhibition of LSD1 has been shown to reverse the EMT process. For example, treatment with the LSD1/2 inhibitor Tranylcypromine (B92988) can attenuate the Snail-mediated downregulation of epithelial genes and upregulation of mesenchymal markers. nih.gov In ovarian cancer cells, LSD1 knockdown, in combination with cisplatin, led to the induction of the epithelial marker E-cadherin and inhibition of mesenchymal markers like Snail and Vimentin, thereby impairing cell migration. spandidos-publications.com Similarly, in bladder cancer cells, knockdown of LSD1 resulted in a significant reduction of mesenchymal markers (N-cadherin, Vimentin, Twist) and an increase in the epithelial marker E-cadherin. frontiersin.org This suggests that targeting LSD1 can counteract the EMT program that drives cancer metastasis.

Transcriptional Reprogramming and Gene Expression Modulation

LSD1 is a key epigenetic regulator that modulates gene expression primarily through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). frontiersin.orgelifesciences.org Its inhibition leads to significant transcriptional reprogramming in cancer cells. The primary function of LSD1 is often as a transcriptional co-repressor, particularly when it demethylates H3K4me1/2. nih.govaacrjournals.org Consequently, inhibition of LSD1 often results in a greater number of upregulated genes compared to downregulated genes. nih.gov

Genome-Wide Epigenomic Remodeling (e.g., H3K4me1/2 increases)

The primary mechanism through which LSD1 inhibitors exert their effects is by inducing genome-wide epigenomic remodeling. LSD1's main substrates are mono- and di-methylated H3K4 (H3K4me1/2), which are marks associated with active or poised enhancers. nih.govbiorxiv.orgtandfonline.com By removing these marks, LSD1 represses gene expression. nih.gov

Pharmacological inhibition of LSD1 leads to a global increase in H3K4me1 and H3K4me2 levels. nih.govresearchgate.netresearchgate.net This increase is particularly notable at the regulatory elements of genes that are derepressed upon inhibitor treatment. nih.gov For example, in epidermal progenitors, treatment with an LSD1 inhibitor resulted in a significant increase in both H3K4me1 and H3K4me2 peaks across the genome. researchgate.netresearchgate.net This global increase in activating histone marks at enhancers and promoters is a key driver of the transcriptional changes observed with LSD1 inhibition. LSD1 is also involved in demethylating H3K9me1/2, a repressive mark, and its inhibition can therefore also lead to transcriptional repression in certain contexts. frontiersin.orgelifesciences.org

Derepression of Tumor Suppressor Genes and Differentiation Factors

A critical consequence of the epigenomic remodeling induced by LSD1 inhibition is the derepression of tumor suppressor genes and key differentiation factors. frontiersin.orgnih.gov LSD1 is often recruited to the promoters of these genes, where it maintains a repressive chromatin state. nih.gov

In neuroblastoma, for instance, LSD1 and MYCN cooperate to repress tumor suppressor genes like CDKN1A/p21 and CLU (Clusterin). nih.govoncotarget.com Pharmacological inhibition of LSD1 can restore the expression of these genes. oncotarget.com In epidermal progenitors, LSD1 directly represses master transcription factors that promote epithelial differentiation. nih.govresearchgate.net Inhibition of LSD1 leads to increased H3K4 methylation and transcription of these fate-determining factors. nih.govresearchgate.net Similarly, in AML, LSD1 inhibition leads to the activation of enhancers and subsequent transcriptional activation of differentiation-related genes. frontiersin.org

Regulation of Oncogenes and Proto-oncogenes

In addition to derepressing tumor suppressor genes, LSD1 activity is also linked to the regulation of oncogenes and proto-oncogenes. In some contexts, LSD1 can act as a transcriptional co-activator. f1000research.com For example, LSD1 has been reported to be an upstream active regulator of androgen receptor (AR) signaling in prostate cancer. aacrjournals.org

More commonly, LSD1 contributes to oncogenesis by repressing genes that would otherwise antagonize oncogenic pathways. However, LSD1 inhibition can also directly or indirectly lead to the downregulation of key oncogenes. In castration-resistant prostate cancer (CRPC), LSD1 inhibition was found to significantly decrease MYC signaling. nih.gov This occurs through the disruption of super-enhancers that drive the expression of oncogenic programs, including MYC. nih.gov In some leukemic cell models, dual LSD1/HDAC6 inhibitors have been shown to modulate biomarkers associated with oncogenic pathways. plos.org The interplay between LSD1 and various oncogenes is complex and appears to be highly context-dependent, involving direct regulation at gene promoters and enhancers as well as indirect effects through broader transcriptional networks.

Impact on Cellular Signaling Pathways (e.g., PI3K/AKT, NOTCH)

This compound, as an inhibitor of Lysine-specific demethylase 1 (LSD1), influences key cellular signaling pathways implicated in cancer progression, including the PI3K/AKT and NOTCH pathways.

Inhibition of LSD1 has been shown to modulate the NOTCH signaling pathway . In small cell lung cancer (SCLC), LSD1 binds to the NOTCH1 locus, suppressing its expression and downstream signaling. nih.gov Treatment with an LSD1 inhibitor reactivates the NOTCH pathway, which in turn suppresses the transcription factor ASCL1, a key driver of the neuroendocrine phenotype in SCLC. nih.gov This reactivation of NOTCH signaling leads to a reduction in the expression of neuroendocrine cell lineage genes. nih.gov Similarly, in esophageal squamous cell carcinoma (ESCC), inhibition of LSD1 with tranylcypromine (TCP) was found to decrease the expression of proteins in the NOTCH signaling pathway, including NOTCH1, NOTCH3, HES1, and DTX1. scienceopen.comnih.gov Mechanistic studies in ESCC cells revealed that LSD1 may regulate the NOTCH pathway by binding to the promoter regions of NOTCH target genes like NOTCH3 and HES1. scienceopen.comnih.gov The interaction between LSD1 and SIRT1 has also been implicated in the regulation of NOTCH-mediated gene transcription. frontiersin.org

The PI3K/AKT/mTOR pathway , a critical regulator of cell survival and proliferation, is also affected by LSD1 inhibition. In ESCC, suppressing LSD1 activity, either through chemical inhibitors or shRNA, led to a decrease in the expression of key components of the PI3K/AKT/mTOR pathway, such as PI3K, phosphorylated AKT (p-Akt), and phosphorylated mTOR (p-mTOR). scienceopen.comnih.gov This suggests a positive regulatory role for LSD1 in this pathway. scienceopen.comnih.gov In gastric cancer, silencing LSD1 has been shown to inhibit the metastatic potential of cancer cells by downregulating VEGF-C and subsequently deactivating the PI3K/AKT signaling pathway. frontiersin.org Furthermore, in prostate cancer, LSD1 can enhance PI3K/AKT signaling by increasing the expression of the p85 gene. frontiersin.org

Research in Specific Preclinical Disease Models

LSD1 is overexpressed in various hematological malignancies and plays a crucial role in their pathogenesis. tandfonline.comfrontiersin.org

In T-cell Acute Lymphoblastic Leukemia (T-ALL) , LSD1 overexpression is considered a foundational event in leukemogenesis. nih.gov The GFI1-LSD1 protein complex is essential for the survival of T-ALL cells, and this partnership is often enhanced by NOTCH, the most common driver of T-ALL development. alexslemonade.org While conventional LSD1 inhibitors have shown limited efficacy in preclinical T-ALL models, newer derivatives have demonstrated robust cytotoxicity against T-ALL cells both in vitro and in xenograft mouse models. nih.gov For instance, the LSD1 inhibitor S2157 induced apoptosis in T-ALL cell lines and was able to eradicate central nervous system leukemia in mice due to its ability to cross the blood-brain barrier. nih.govresearchgate.net Another inhibitor, SP-2577, which blocks the interaction between GFI1 and LSD1, has shown to be highly effective in killing T-ALL cells, including those from relapsed patients. alexslemonade.org

In Acute Myeloid Leukemia (AML) , LSD1 is frequently overexpressed and is a key regulator of leukemia stem cell (LSC) self-renewal. frontiersin.orgnih.gov Inhibition of LSD1 in AML models promotes differentiation, impairs proliferation, and induces apoptosis. frontiersin.org Pharmacological inhibition of LSD1 has shown significant anti-tumor activity in preclinical AML models by altering stem cell programs and restoring myeloid differentiation. tandfonline.com For example, the LSD1 inhibitor INCB059872 delayed cell proliferation and induced differentiation in AML cell lines and primary human AML cells. frontiersin.org In mouse models of MLL-AF9-driven AML, oral administration of INCB059872 significantly inhibited tumor growth and prolonged survival. frontiersin.org Similarly, the inhibitor GSK2879552 promoted the expression of differentiation markers like CD11b and CD86 in AML cell lines and demonstrated anti-leukemic effects in vivo. ashpublications.org Combination therapies, such as LSD1 inhibitors with all-trans retinoic acid (ATRA) or mTORC1 inhibitors, have shown synergistic effects in promoting differentiation and reducing the clonogenic activity of AML cells. frontiersin.orgnih.gov

Table 1: Preclinical Research of this compound in Hematological Malignancies

| Disease Model | Key Findings | References |

|---|---|---|

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | LSD1 overexpression is a key driver of leukemogenesis. Inhibition of the GFI1-LSD1 complex induces apoptosis in T-ALL cells. Novel LSD1 inhibitors demonstrate cytotoxicity in vitro and in vivo, with some capable of eradicating CNS leukemia. | nih.govalexslemonade.orgresearchgate.net |

| Acute Myeloid Leukemia (AML) | LSD1 is crucial for leukemia stem cell self-renewal. Inhibition promotes differentiation, reduces proliferation, and induces apoptosis in AML cells. LSD1 inhibitors show significant anti-tumor activity in preclinical models, and their effects are enhanced in combination with other agents like ATRA and mTORC1 inhibitors. | tandfonline.comfrontiersin.orgfrontiersin.orgnih.govashpublications.orgnih.gov |

LSD1 is overexpressed in lung cancer and is associated with poor prognosis. plos.org

In Small Cell Lung Cancer (SCLC) , a highly aggressive neuroendocrine tumor, LSD1 inhibitors have shown selective activity. nih.govmdpi.com Inhibition of LSD1 in SCLC models leads to the activation of the NOTCH pathway, which in turn suppresses ASCL1 and the neuroendocrine phenotype. nih.govaacrjournals.org This change in cell identity is associated with increased immunogenicity. LSD1 inhibition has been shown to restore MHC-I expression and trigger an interferon response, leading to increased CD8+ T-cell infiltration and activation. aacrjournals.orgthno.org The LSD1 inhibitor bomedemstat (B606314) potentiated the response to anti-PD-1 therapy in a syngeneic SCLC mouse model, resulting in significant tumor growth inhibition. aacrjournals.org

Table 2: Preclinical Research of this compound in Lung Cancer

| Cancer Type | Key Findings | References |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | High LSD1 expression is linked to poor prognosis. Inhibition of LSD1 suppresses cell proliferation, migration, and invasion, independent of driver mutations. Dual inhibitors targeting both LSD1 and EGFR show anti-tumor activity. | frontiersin.orgplos.orgnih.govnih.gov |

| Small Cell Lung Cancer (SCLC) | LSD1 inhibition activates NOTCH signaling and suppresses the neuroendocrine phenotype. It enhances tumor immunogenicity by increasing MHC-I expression and T-cell infiltration, sensitizing tumors to immune checkpoint blockade. | nih.govmdpi.comaacrjournals.orgthno.org |

LSD1 plays a multifaceted role in breast cancer, acting as both a transcriptional co-activator and co-repressor. frontiersin.org It is often overexpressed in breast tumors and is implicated in tumor progression and metastasis. frontiersin.orgbjmu.edu.cn

In vitro studies have shown that depleting LSD1 in breast cancer cells hinders their growth. oup.com LSD1 has been found to be a component of the NuRD complex, and this association is involved in regulating cellular signaling pathways critical for cell proliferation and the epithelial-to-mesenchymal transition (EMT). bjmu.edu.cn Inhibition of LSD1 has been shown to suppress the invasion of breast cancer cells in vitro and reduce their metastatic potential in vivo. bjmu.edu.cn

Furthermore, LSD1 expression has been negatively correlated with the expression of certain chemokines that attract CD8+ T cells and with PD-L1 in aggressive triple-negative breast cancer (TNBC). nih.gov Inhibition of LSD1 using small molecule inhibitors like HCI-2509 and Tranylcypromine in TNBC cells led to increased expression of these immune-attracting chemokines and PD-L1. nih.gov In preclinical mouse models, combining an LSD1 inhibitor with a PD-1 antibody was more effective at preventing tumor metastasis than either treatment alone. nih.gov

Table 3: Preclinical Research of this compound in Breast Cancer | Key Findings | References | | :--- | | LSD1 is often overexpressed and promotes breast cancer cell growth. | frontiersin.orgoup.com | | As part of the NuRD complex, LSD1 regulates pathways involved in proliferation and metastasis. | bjmu.edu.cn | | Inhibition of LSD1 suppresses breast cancer cell invasion in vitro and metastasis in vivo. | bjmu.edu.cn | | LSD1 inhibition increases the expression of immune-attracting chemokines and PD-L1 in TNBC. | nih.gov | | Combining LSD1 inhibitors with immune checkpoint blockade enhances anti-tumor efficacy. | nih.gov |

LSD1 is highly expressed in lethal castration-resistant prostate cancer (CRPC) and promotes cancer cell survival through mechanisms that can be independent of its demethylase activity. pnas.orgresearchgate.net

In preclinical models of CRPC, LSD1 promotes androgen receptor (AR)-independent survival. pnas.org It has been shown to activate a network of genes associated with lethal prostate cancer, including those involved in the cell cycle and embryonic stem cell identity. pnas.orgresearchgate.net The drug SP-2509, which acts as an allosteric inhibitor of LSD1, has demonstrated tumor suppression in CRPC preclinical models by blocking these non-canonical, demethylase-independent functions. pnas.orgaging-us.com

LSD1 also plays a role in the reprogramming of prostate cancer cells towards a neuroendocrine phenotype (NEPC), a more aggressive and treatment-resistant subtype. nih.gov LSD1 is significantly upregulated in NEPC compared to adenocarcinoma patient tumors. nih.gov Suppression of LSD1, particularly with allosteric inhibitors, reduces NEPC cell survival by reactivating the TP53 tumor suppressor pathway. nih.gov Mechanistically, LSD1 inhibition disrupts the interaction between LSD1 and HDACs, leading to increased histone acetylation at TP53 target genes. nih.gov

Table 4: Preclinical Research of this compound in Prostate Cancer | Key Findings | References | | :--- | | LSD1 is highly expressed in castration-resistant prostate cancer (CRPC) and promotes AR-independent survival. | pnas.orgresearchgate.net | | LSD1 activates a lethal gene network, and allosteric inhibitors show tumor suppression in preclinical models. | pnas.orgaging-us.com | | LSD1 is upregulated in neuroendocrine prostate cancer (NEPC) and is crucial for cell survival. | nih.gov | | Inhibition of LSD1 reactivates the TP53 pathway, leading to reduced NEPC tumor growth. | nih.gov |

Solid Tumors

Colorectal Cancer

Publicly available research has not detailed the specific effects of this compound in preclinical models of colorectal cancer (CRC). However, its primary target, LSD1, is known to be overexpressed in CRC and is linked to tumor progression. frontiersin.orgresearchgate.net Inhibition of LSD1 in CRC models has been shown to impair the stemness of cancer stem cells, leading to decreased cell viability, colony formation, migration, and invasion. frontiersin.org

In BRAF-mutant colorectal cancer, LSD1 has been identified as a critical regulator for the formation of enteroendocrine progenitors; the loss of LSD1 can block the formation of these progenitors and thereby reduce tumor growth and metastasis. plos.org Mechanistically, LSD1 can downregulate the expression of key genes like CDH1 by reducing H3K4me2 at the gene's promoter. frontiersin.org Knockdown of LSD1 has been found to suppress the proliferation and invasiveness of colon cancer cells. 2minutemedicine.com Furthermore, LSD1 is implicated in activating the Wnt/β-catenin signaling pathway, which contributes to colorectal tumorigenesis. plos.org

Table 1: Summary of LSD1 Target Findings in Colorectal Cancer Preclinical Models

| Model System | Key Findings | Implicated Pathways | Citations |

| SW620 & HT-29 Human CRC Cell Lines | LSD1 knockdown impairs stemness, reduces viability, colony formation, migration, and invasion. Downregulates CDH1 via H3K4me2 demethylation. | Cancer Stem Cell Maintenance, p53 Pathway | frontiersin.org |

| BRAF-mutant CRC Organoids & Xenografts | LSD1 is required for the formation of enteroendocrine progenitors that support tumor growth and metastasis. | STAT3 Signaling | plos.org |

| HCT-116 Human CRC Cell Line | LSD1 knockdown suppresses proliferation and metastasis. | Wnt/β-catenin | plos.org |

| SW620 & HT-29 Human CRC Cell Lines | LSD1 downregulates CABYR and CDH1 expression by decreasing H3K4 methylation at their promoters. | Epigenetic Regulation, Metastasis | 2minutemedicine.com |

Pancreatic Cancer

Specific research on the cellular and molecular effects of this compound in preclinical pancreatic cancer models is not currently available. However, the target enzyme LSD1 is overexpressed in pancreatic cancer. researchgate.net2minutemedicine.com Studies on LSD2, the weaker target of this compound, show it is also highly expressed in pancreatic cancer tissues and cell lines, where its knockdown inhibits proliferation and induces apoptosis. mcmaster.ca The development of inhibitors targeting LSD1 is considered a promising therapeutic strategy for pancreatic cancer. researchgate.netresearchgate.net

Table 2: Summary of LSD1/2 Target Findings in Pancreatic Cancer Preclinical Models

| Target | Model System | Key Findings | Citations |

| LSD1 | Pancreatic Ductal Adenocarcinoma (PDAC) Cells | LSD1 is overexpressed. Inhibition is a potential therapeutic strategy. | researchgate.netresearchgate.net |

| LSD2 | PANC-1 & SW1990 Pancreatic Cancer Cell Lines | LSD2 is highly expressed; its knockdown inhibits proliferation and promotes apoptosis. | mcmaster.ca |

Melanoma

There is no specific published data on the effects of this compound in melanoma preclinical models. Research on its target, LSD1, indicates that its inhibition can suppress melanoma growth. nih.gov In melanoma cells, loss of LSD1 enhances tumor immunogenicity by increasing the expression of MHC class I antigens and promoting T-cell infiltration. frontiersin.org This occurs because LSD1 ablation leads to the accumulation of double-stranded RNA (dsRNA), which activates an immune response. frontiersin.org Consequently, targeting LSD1 can sensitize previously resistant mouse melanomas to anti-PD-1 therapy. frontiersin.org Dual inhibitors targeting both LSD1 and HDACs have shown greater inhibition of proliferation in melanoma cells compared to single-target agents. thno.org

Table 3: Summary of LSD1 Target Findings in Melanoma Preclinical Models

| Model System | Key Findings | Implicated Pathways | Citations |

| A2058 Melanoma Cells & Mouse Xenografts | LSD1 knockdown diminished tumor growth and reduced colony formation. | Cell Proliferation | nih.gov |

| Mouse Melanoma Models | LSD1 ablation enhances antitumor T-cell immunity, increases MHC class I expression, and sensitizes tumors to anti-PD-1 therapy. | dsRNA Sensing, Type I Interferon Signaling | frontiersin.org |

| Panel of Melanoma Cell Lines | Dual LSD1/HDAC inhibition (with Corin) showed superior anti-proliferative effects compared to single inhibitors. | Cell Proliferation | thno.org |

Endometrial Carcinoma

Preclinical studies detailing the specific cellular and molecular effects of this compound in endometrial carcinoma are not found in the available literature. Its primary target, LSD1, is known to be overexpressed in endometrioid endometrial carcinoma and is associated with tumor progression and poor prognosis. nih.govrcsb.org In preclinical models, silencing LSD1 with RNAi in endometrial cancer cells has been shown to abolish estrogen-driven proliferation, induce G1 cell cycle arrest, and promote apoptosis. nih.gov Mechanistically, LSD1 inhibition can lead to the inactivation of the PI3K/AKT signaling pathway. nih.gov In other studies using the LSD1 inhibitor SP2509, treatment of uterine serous carcinoma cells induced apoptosis.

Table 4: Summary of LSD1 Target Findings in Endometrial Carcinoma Preclinical Models

| Model System | Key Findings | Implicated Pathways | Citations |

| Endometrial Cancer Cell Lines | LSD1 silencing abolished estrogen-driven cell proliferation, induced G1 arrest and apoptosis. | PI3K/AKT Signaling | nih.gov |

| Uterine Serous Carcinoma ARK2 Cells | Inhibition of LSD1 with SP2509 induced apoptosis. | Apoptosis | |

| Endometrial Cancer Tissues | LSD1 is overexpressed compared to normal endometrial tissues. | N/A | rcsb.org |

Neuroblastoma

While specific data on this compound in neuroblastoma is lacking, its target LSD1 is highly expressed in poorly differentiated neuroblastomas and its inhibition leads to growth inhibition in preclinical models. medchemexpress.com Pharmacological inhibition of LSD1 using inhibitors like tranylcypromine (TCP) or SP2509 has been shown to promote autophagy in neuroblastoma cells. This is achieved by increasing the expression of Sestrin2 (SESN2), a regulator of mTORC1 activity. LSD1 inhibition has also been shown to cause differentiation and inhibit the growth of neuroblastoma cell lines. medchemexpress.com

Table 5: Summary of LSD1 Target Findings in Neuroblastoma Preclinical Models

| Model System | Key Findings | Implicated Pathways | Citations |

| Neuroblastoma Cell Lines | LSD1 inhibition with TCP or SP2509 promotes autophagy. | SESN2/mTORC1 | |

| Neuroblastoma Cell Lines | LSD1 is strongly expressed in undifferentiated neuroblastomas; its inhibition leads to growth inhibition and differentiation. | Cell Differentiation | medchemexpress.com |

Role in Immune Response Modulation in Preclinical Settings

There is no published research specifically investigating the role of this compound in modulating the immune response. The following information pertains to the broader effects of inhibiting its target, LSD1. LSD1 inhibition can enhance anti-tumor immunity by turning immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.

Innate Immunity (e.g., NK Cells, Macrophages)

Inhibition of the this compound target, LSD1, has significant effects on innate immune cells like Natural Killer (NK) cells and macrophages.

Natural Killer (NK) Cells: Catalytic LSD1 inhibitors can sensitize tumor cells to NK cell-mediated lysis. They achieve this by inducing the expression of ligands on tumor cells that activate NK cells. For example, LSD1 inhibition can upregulate the expression of innate immune receptors like ULBP2/5/6 in acute myeloid leukemia cells, which are ligands for NK cell receptors. However, different types of LSD1 inhibitors may have different effects; scaffolding inhibitors like SP-2509 have been reported to impair the metabolic function and lytic capacity of NK cells, an effect that could be rescued by glutathione (B108866) supplementation. researchgate.net

Macrophages: LSD1 inhibition can promote the differentiation of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-suppressing M1 phenotype. For instance, the LSD1 inhibitor phenelzine (B1198762) facilitates this M1 differentiation in triple-negative breast cancer models, leading to increased infiltration of M1 macrophages into the tumor microenvironment and subsequent tumor growth inhibition.

Table 6: Summary of LSD1 Target Findings in Innate Immunity

| Immune Cell Type | Effect of LSD1 Inhibition | Mechanism | Citations |

| NK Cells | Enhanced tumor cell lysis (with catalytic inhibitors). | Upregulation of activating ligands (e.g., ULBPs) on tumor cells. | |

| NK Cells | Impaired metabolism and cytotoxic function (with scaffolding inhibitors). | Depletion of glutathione. | researchgate.net |

| Macrophages | Promotes differentiation to anti-tumor M1 phenotype. | Disruption of LSD1-CoREST complex; increased M1 infiltration in the tumor microenvironment. |

Adaptive Immunity (e.g., T Cells, B Cells)

Adaptive immunity, primarily mediated by T and B lymphocytes, is critical for recognizing and eliminating cancer cells. thno.org LSD1 plays a pivotal role in regulating the development, differentiation, and function of these immune cells. Pharmacological inhibition of LSD1 has been shown to significantly impact their activity within the tumor microenvironment. frontiersin.org

T Cells

LSD1 is crucial for multiple stages of T cell development and function. rupress.org Genetic deletion of Lsd1 in preclinical models results in impaired T cell maturation, leading to thymic atrophy and a reduction in peripheral T cell populations. rupress.org However, in the context of a tumor, targeting LSD1 in mature T cells can reinvigorate the anti-cancer immune response.

Key research findings on the effects of LSD1 inhibition on T cells include:

Enhanced T Cell Infiltration and Activation: Inhibition of LSD1 has been demonstrated to increase the infiltration of CD8+ T cells into tumors. frontiersin.org This process turns immunologically "cold" tumors, which are unresponsive to immunotherapy, into "hot" tumors that are sensitive to immune attack. frontiersin.org

Reversal of T Cell Exhaustion: Chronic antigen exposure in the tumor microenvironment leads to T cell exhaustion, a state of dysfunction characterized by reduced cytotoxic activity. frontiersin.org LSD1 inhibition can sustain T cell invigoration and reverse the exhausted phenotype, enhancing the persistence and anti-tumor efficacy of T cells. nih.govresearchgate.net

Modulation of T Cell Differentiation and Cytotoxicity: LSD1 suppression regulates the differentiation, cytotoxicity, and cytokine production of T cells. frontiersin.org For instance, deletion of Lsd1 has been shown to cause an overexpression of interferon response genes in thymocytes. rupress.org

| Feature | Effect of LSD1 Inhibition | Preclinical Model Context |

| CD8+ T Cell Infiltration | Increased infiltration into the tumor microenvironment. frontiersin.org | Melanoma, Small Cell Lung Cancer (SCLC). nih.gov |

| T Cell State | Reverses T cell exhaustion and sustains T cell activity. nih.gov | Various cancer models. |

| T Cell Development | Deletion of Lsd1 impairs thymocyte maturation. rupress.org | Mouse models with T cell-specific Lsd1 deletion. |

| Gene Expression | Overexpression of interferon response genes and genes regulated by key transcriptional repressors (e.g., Gfi1, Bcl6, Bcl11b). rupress.org | Lsd1-deficient thymocytes. |

B Cells

The role of B cells in cancer immunity is complex, with studies showing that their infiltration can be associated with positive patient prognoses in many tumor types. frontiersin.org LSD1 is essential for normal B cell proliferation and differentiation. frontiersin.orgnih.gov

Key research findings on the effects of LSD1 inhibition on B cells include:

Regulation of Germinal Center (GC) B Cells: LSD1, in complex with the transcriptional repressor BCL6, is necessary for the differentiation of GC B cells. frontiersin.org This complex represses genes involved in GC exit and terminal differentiation. frontiersin.org Consequently, inhibiting LSD1 can suppress the progression of GC-derived lymphomas. frontiersin.org

Impact on B Cell Proliferation and Differentiation: Studies using conditional genetic deletion have shown that LSD1 is necessary for the proliferation of naïve B cells and their subsequent differentiation into antibody-secreting plasmablasts. nih.gov LSD1-deficient hosts exhibit a notable reduction in splenic plasmablasts and serum IgM. nih.gov

Role in Marginal Zone B (MZB) Cell Development: LSD1 is required for the development of MZB cells, while being largely dispensable for follicular B cell development. aai.org

| Feature | Effect of LSD1 Inhibition/Deletion | Preclinical Model Context |

| Germinal Center (GC) B Cells | Inhibition suppresses the progression of GC-derived lymphomas. frontiersin.org | Lymphoma models. |

| Plasmablast Differentiation | Lsd1 deletion impairs differentiation of naïve B cells into plasmablasts and reduces IgM production. nih.gov | Mouse models with B cell-specific Lsd1 deletion. |

| Marginal Zone B (MZB) Cells | Lsd1 deletion leads to a decrease in MZB cell populations. aai.org | Mouse models with B cell-specific Lsd1 deletion. |

Regulation of Immune Checkpoints and Antigen Presentation

Tumor cells often evade the immune system by downregulating antigen presentation pathways and upregulating immune checkpoint proteins. researchgate.netmdpi.com LSD1 inhibition has been shown to counteract these immune evasion mechanisms, thereby enhancing the tumor's visibility to the immune system. frontiersin.org

Regulation of Antigen Presentation

The presentation of tumor antigens via Major Histocompatibility Complex (MHC) molecules is the initial step for T cell recognition and activation. nih.gov LSD1 inhibition can bolster this process significantly.

Key research findings on the effects of LSD1 inhibition on antigen presentation include:

Upregulation of MHC Class I: Targeted inhibition of LSD1 restores the surface expression of MHC class I molecules on cancer cells. researchgate.netoup.com This effect has been observed in models of small cell lung cancer (SCLC) and melanoma. nih.gov

Induction of an Interferon (IFN) Response: The mechanism behind enhanced antigen presentation often involves the accumulation of endogenous double-stranded RNA (dsRNA), which triggers a viral mimicry state and activates an intrinsic IFN signaling pathway, leading to the upregulation of MHC and other immune-related genes. nih.govfrontiersin.org

Enhanced T Cell-Mediated Cytolysis: By restoring MHC-I expression, LSD1 inhibition sensitizes cancer cells to being recognized and killed by cytotoxic T lymphocytes. researchgate.net

Regulation of Immune Checkpoints

Immune checkpoints are inhibitory pathways that prevent excessive immune reactions, but they are often co-opted by tumors to suppress anti-cancer immunity. frontiersin.org The interaction between LSD1 and immune checkpoint molecules like Programmed death-ligand 1 (PD-L1) is complex and can be context-dependent.

Key research findings on the effects of LSD1 inhibition on immune checkpoints include:

Modulation of PD-L1 Expression: In some preclinical models, such as oral squamous cell carcinoma and triple-negative breast cancer, LSD1 inhibition leads to the upregulation of PD-L1. thno.orgaacrjournals.org This provides a strong rationale for combination therapies using LSD1 inhibitors and anti-PD-1/PD-L1 checkpoint blockade. aacrjournals.org

Downregulation of PD-L1 and CD47: In other contexts, such as cervical cancer, knockdown of LSD1 has been shown to directly downregulate the expression of both PD-L1 and the anti-phagocytic signal CD47. frontiersin.org

Sensitization to Checkpoint Blockade: By modulating the tumor microenvironment, increasing T cell infiltration, and enhancing antigen presentation, LSD1 inhibition can convert tumors resistant to immune checkpoint inhibitors (ICIs) into responsive ones. frontiersin.orgresearchgate.net The combination of an LSD1 inhibitor (e.g., SP2509) with anti-PD-1/PD-L1 antibodies showed a more favorable response than single-agent therapy in an OSCC model. aacrjournals.org

| Feature | Effect of LSD1 Inhibition | Preclinical Model Context |

| MHC Class I Expression | Restores and upregulates surface expression. oup.com | Small Cell Lung Cancer (SCLC). |

| Antigen Presentation Genes | Transcriptionally activates regulatory genes of the pathway. researchgate.net | SCLC. |

| PD-L1 Expression | Upregulated in some models, providing rationale for combination therapy. aacrjournals.org | Oral Squamous Cell Carcinoma (OSCC). |

| PD-L1 / CD47 Expression | Downregulated in some models. frontiersin.org | Cervical Cancer. |

| Response to ICB | Sensitizes refractory tumors to anti-PD-L1/PD-1 therapy. oup.comaacrjournals.org | SCLC, OSCC. |

Advanced Research Methodologies and Approaches for Lsd1/2 in 4 Studies

Biochemical Characterization Assays

Biochemical assays are fundamental in characterizing the direct interaction of Lsd1/2-IN-4 with its target enzymes, LSD1 and LSD2. These assays provide quantitative data on the compound's inhibitory potency and selectivity.

Several in vitro biochemical assays have been developed to measure the enzymatic activity of LSD1 and the inhibitory effects of compounds like this compound. nih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This high-throughput screening method combines fluorescence resonance energy transfer (FRET) with time-resolved measurement. reactionbiology.com In the context of LSD1, the assay typically uses a biotinylated peptide substrate derived from histone H3. moleculardevices.com When LSD1 demethylates the substrate, a specific antibody that recognizes the demethylated product, labeled with a fluorescent donor (like europium cryptate), binds to it. reactionbiology.commoleculardevices.com A fluorescent acceptor (like XL665) is conjugated to streptavidin, which binds to the biotinylated peptide. reactionbiology.commoleculardevices.com The proximity of the donor and acceptor upon antibody binding to the demethylated product results in a FRET signal that is proportional to the enzyme's activity. moleculardevices.com The inhibitory effect of this compound can be quantified by measuring the decrease in the HTRF signal. nih.gov

Horseradish Peroxidase (HRP)-coupled Assays: This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. nih.gov The generated H₂O₂ is used by HRP to oxidize a chromogenic or fluorogenic substrate, leading to a detectable change in absorbance or fluorescence. nih.govreactionbiology.com The rate of this change is proportional to the LSD1 activity. This compound's potency is determined by its ability to reduce the signal generated in this coupled enzymatic reaction. nih.govnih.gov It has been noted that this compound does not inhibit peroxidase, with an IC50 greater than 500 μM, indicating its specificity for LSD1/LSD2 in this assay format. medchemexpress.com

Mass Spectrometry-based Assays: These assays directly measure the change in mass of the substrate upon demethylation, offering a highly sensitive and direct method for assessing enzyme activity. nih.gov This technique can avoid potential interference from compounds that may affect the coupled enzyme or fluorescent probes used in other assays. nih.gov Mass spectrometry is considered a crucial secondary assay to confirm the findings from primary screenings and to ensure the reliability of the inhibitory activity of compounds like this compound. nih.govnih.gov

Table 1: Comparison of Direct Enzymatic Assays for this compound

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| HTRF | Measures FRET signal upon enzymatic demethylation of a labeled peptide substrate. moleculardevices.com | High-throughput, homogeneous format, sensitive. reactionbiology.comnih.gov | Potential for interference from fluorescent compounds. |

| HRP-coupled | Detects hydrogen peroxide, a byproduct of the demethylation reaction. nih.gov | Continuous monitoring, relatively simple setup. nih.gov | Indirect measurement, potential for compound interference with HRP. nih.gov |

| Mass Spectrometry | Directly measures the mass change of the substrate upon demethylation. nih.gov | Highly specific and sensitive, label-free. nih.govnih.gov | Lower throughput, requires specialized equipment. |

LSD1 can demethylate both histone and non-histone proteins. mdpi.com Therefore, it is crucial to understand the substrate specificity of this compound's inhibitory action. This is typically achieved by performing enzymatic assays with different substrates.

Peptide Substrates: Short peptides derived from the N-terminal tail of histone H3, containing methylated lysine (B10760008) at position 4 (H3K4), are commonly used substrates in biochemical assays. nih.gov These are useful for high-throughput screening and initial characterization of inhibitors.

Nucleosome Substrates: To better mimic the physiological context, in vitro assays can be performed using reconstituted nucleosomes as substrates. LSD1's activity can be modulated by its interaction with corepressor complexes like CoREST, which enhances its activity towards nucleosomal substrates. ashpublications.org Profiling the inhibitory activity of this compound against LSD1 in the presence and absence of such cofactors and on more complex substrates provides a more comprehensive understanding of its mechanism.

This compound has demonstrated inhibitory activity against both LSD1 and LSD2, with Kᵢ values of 0.11 μM and 130 μM, respectively, indicating a preference for LSD1. medchemexpress.com

Cellular Assays for Functional Analysis

Cellular assays are essential to evaluate the functional consequences of this compound treatment in a biological system. These assays provide insights into the compound's effects on cell health, proliferation, and differentiation.

These assays are used to determine the impact of this compound on the growth and survival of cancer cells.

MTT, MTS, and CCK-8 Assays: These are colorimetric assays that measure cell metabolic activity as an indicator of cell viability. nih.gov Viable cells reduce a tetrazolium salt (MTT, MTS, or the WST-8 in CCK-8) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. These assays are widely used to determine the cytotoxic or cytostatic effects of compounds like this compound on cancer cell lines. nih.govashpublications.org

Clonogenic Assays: This in vitro assay assesses the ability of a single cell to undergo unlimited division to form a colony. It is a measure of cell reproductive integrity. Inhibition of LSD1 has been shown to reduce the clonogenic activity of leukemic stem cells. nih.govfrontiersin.org This assay is valuable for evaluating the long-term effects of this compound on the self-renewal capacity of cancer cells.

These methods are employed to investigate whether this compound induces cell cycle arrest or programmed cell death (apoptosis).